Cantabiline sodium
Overview
Description
Cantabiline sodium, also known as 4-methylumbelliferone sodium salt, is a coumarin derivative with a variety of biological and chemical applications. It is recognized for its spasmolytic, choleretic, and UV-protective properties. Additionally, it is used in analytical chemistry for the determination of nitric acid .
Scientific Research Applications
Mechanism of Action
Cantabiline sodium, a coumarin derivative, is known for its spasmolytic, choleretic, and light-protective properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the biliary system, where it exhibits its choleretic (bile flow enhancing) and spasmolytic (muscle relaxant) properties . It is also used in analytical chemistry for the determination of nitric acid .
Mode of Action
While the exact mode of action of this compound is not fully understood, its therapeutic effects are believed to be due to its interaction with the biliary system. As a choleretic agent, it enhances bile flow, which aids in the digestion and absorption of fats. Its spasmolytic properties help relax the smooth muscles of the biliary tract, alleviating discomfort and pain associated with spasms .
Biochemical Pathways
Given its choleretic and spasmolytic properties, it likely influences pathways related to bile production and muscle contraction in the biliary system .
Result of Action
The primary result of this compound’s action is the enhancement of bile flow and the relaxation of biliary tract muscles. This can alleviate symptoms such as abdominal discomfort, pain, and indigestion associated with conditions like biliary dyskinesia and gallbladder inflammation .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors, including the pH of the gastrointestinal tract, the presence of food, and individual patient factors such as age, liver function, and the presence of other medications . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Cantabiline sodium plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with hyaluronic acid synthase, where it acts as an inhibitor. This inhibition reduces the synthesis of hyaluronic acid, a key component in extracellular matrices . Additionally, this compound exhibits spasmolytic properties on extrahepatic bile ducts through a musculotropic mechanism . It also interacts with bile acids, enhancing their secretion and thus promoting choleresis .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving hyaluronic acid. By inhibiting hyaluronic acid synthesis, this compound can reduce cell proliferation and migration, which is beneficial in preventing the spread of malignant tumors . Furthermore, it impacts gene expression related to bile acid metabolism and transport, thereby influencing cellular metabolism . This compound also exhibits antioxidant properties, protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to hyaluronic acid synthase, inhibiting its activity and thus reducing hyaluronic acid production . This inhibition disrupts the extracellular matrix, affecting cell adhesion and migration. This compound also modulates the activity of bile acid transporters, enhancing bile flow and reducing biliary pressure . Additionally, it influences gene expression by interacting with nuclear receptors involved in bile acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its choleretic and antispasmodic properties for several weeks in vitro . Its efficacy may decrease over time due to gradual degradation . In vivo studies have demonstrated that this compound can have sustained effects on cellular function, particularly in reducing bile duct spasms and promoting bile flow .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces biliary spasms and enhances bile flow without significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to bile acid metabolism. It interacts with enzymes such as cytochrome P450, which are involved in the synthesis and breakdown of bile acids . This compound also affects metabolic flux by modulating the activity of bile acid transporters, leading to increased bile secretion . Additionally, it influences the levels of metabolites involved in bile acid synthesis and transport, thereby impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with bile acid transporters, facilitating its uptake into hepatocytes and subsequent secretion into bile ducts . This compound also binds to plasma proteins, which aids in its distribution throughout the body . Its localization within cells is influenced by its interactions with specific transporters and binding proteins, ensuring its targeted delivery to bile ducts and liver cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in bile acid synthesis and transport . This compound also accumulates in the bile ducts, where it exerts its choleretic and antispasmodic effects . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cantabiline sodium can be synthesized through the reaction of 4-methylumbelliferone with sodium hydroxide. The reaction typically involves dissolving 4-methylumbelliferone in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylumbelliferone with sodium hydroxide under controlled conditions to ensure high yield and purity. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cantabiline sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles, to form substituted coumarin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which have distinct biological and chemical properties .
Comparison with Similar Compounds
4-Methylumbelliferone: The parent compound of cantabiline sodium, used in similar applications.
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with comparable biological activities.
Imecromone: A coumarin-based compound with spasmolytic and choleretic properties.
Uniqueness: this compound is unique due to its specific inhibition of hyaluronan synthesis, making it a valuable tool in cancer and cell biology research. Its combination of spasmolytic, choleretic, and UV-protective properties also distinguishes it from other coumarin derivatives .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Cantabiline sodium can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-(4-aminophenyl)acetic acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: The 2-(4-aminophenyl)acetic acid is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of the acid.", "Step 2: The sodium salt of the acid is then reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding acetyl derivative.", "Step 3: The acetyl derivative is then treated with sodium bicarbonate to form the final product, Cantabiline sodium.", "Step 4: The Cantabiline sodium is then purified and isolated for use in pharmaceutical applications." ] } | |
CAS No. |
5980-33-6 |
Molecular Formula |
C10H8NaO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
sodium;4-methyl-2-oxochromen-7-olate |
InChI |
InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3; |
InChI Key |
KENPYGBXCKRFQR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O.[Na] |
Appearance |
Solid powder |
5980-33-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cantabiline sodium; LM 94 sodium; Hymecromone sodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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